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Compound of Interest

(4-Methoxy-3-
Compound Name: (morpholinosulfonyl)phenyl)boroni
¢ acid
\ v

Boronic acids have become indispensable tools in modern organic synthesis, largely due to
their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This
reaction facilitates the efficient formation of carbon-carbon bonds, a fundamental
transformation for constructing the complex molecular frameworks of pharmaceuticals,
agrochemicals, and advanced materials.[2][3]

Among the vast array of available boronic acids, (4-Methoxy-3-
(morpholinosulfonyl)phenyl)boronic acid stands out as a highly functionalized and versatile
building block. Its unique structure, featuring a reactive boronic acid moiety ortho to a bulky,
electron-withdrawing morpholinosulfonyl group and para to an electron-donating methoxy
group, offers chemists a powerful tool for introducing complex functionality. The
morpholinosulfonyl group, in particular, can enhance aqueous solubility and metabolic stability,
making this reagent exceptionally valuable in drug discovery programs.[3] This guide provides
a detailed examination of this reagent, focusing on its properties and providing robust protocols
for its application in Suzuki-Miyaura cross-coupling reactions.

Compound Profile and Physicochemical Properties

Understanding the inherent properties of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic
acid is critical for its effective application. The interplay between its functional groups dictates
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its reactivity, stability, and handling requirements.

Property Value Source
CAS Number 1100095-14-4 [31[4]
Molecular Formula C11H16BNOeS [4][5]
Molecular Weight 301.1 g/mol [5]
Melting Point 270-276 °C [4]
Appearance White to off-white solid N/A
Storage 2-8°C, under inert atmosphere [3]

Structural Influence on Reactivity:

» Boronic Acid Moiety (-B(OH)2): This is the primary reactive site, participating in the
transmetalation step of the Suzuki-Miyaura catalytic cycle.

» Methoxy Group (-OCHs): As an electron-donating group, it increases electron density on the
phenyl ring, which can influence the rate of oxidative addition and other steps in the catalytic
cycle.

e Morpholinosulfonyl Group (-SO2-Morpholine): This is a key feature. As a sterically bulky and
electron-withdrawing group, it can significantly impact the boronic acid's reactivity. Its
presence may necessitate more active catalyst systems or elevated temperatures to
overcome steric hindrance. Furthermore, the sulfonamide functionality is a common
pharmacophore, and its inclusion can impart desirable pharmacokinetic properties to the
final coupled product.[6]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this boronic acid, enabling the
synthesis of complex biaryl structures. The reaction proceeds via a palladium-catalyzed cycle
involving three key steps: oxidative addition, transmetalation, and reductive elimination.
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The Catalytic Cycle

A critical aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base.
The base converts the neutral boronic acid into a more nucleophilic boronate species, which is
essential for the transmetalation step to proceed efficiently.

R2-B(OH)2 + OH-

> [REBOH)]-

Base (e.g., KsPOa)

Oxidative Addition RL-Pd(Il)L2-X
(R-X)
Pd(0)L2 Catalyst
A Regeneration

Transmetalation
(R%B(OR)37)

R-Pd(ll)L2-R?

Reductive Elimination

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of (4-Methoxy-
3-(morpholinosulfonyl)phenyl)boronic acid with a generic aryl bromide.

Workflow Overview

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
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Materials:

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid (1.2 mmol, 361 mg)
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 187 mg)

Potassium Phosphate (K3sPOa) (3.0 mmol, 637 mg)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 mmol, 35 mg)
1,4-Dioxane (8 mL, anhydrous)

Deionized Water (2 mL)

Procedure:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar,
add (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, the aryl bromide, potassium
phosphate, and Pd(PPhs)a.

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert
gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with inert gas for
15-20 minutes. Add the 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via
syringe.

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
The mixture will typically become a dark, heterogeneous slurry.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS
until the limiting reagent (aryl bromide) is consumed.

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture
with ethyl acetate (20 mL) and water (20 mL).

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the
aqueous layer with ethyl acetate (2 x 15 mL).
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e Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine
(20 mL).

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure
biaryl product.

Optimization and Mechanistic Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of
reaction parameters. The electron-withdrawing nature and steric bulk of the morpholinosulfonyl
group may require specific conditions for optimal yield.

Parameter Selection and Impact on Yield

The choice of base is particularly critical. Strong, non-nucleophilic inorganic bases are
generally preferred as they effectively promote the formation of the boronate anion without
causing degradation of the catalyst or substrates.[7]

Catalyst . Typical
Entry Base Solvent Temp (°C) Time (h) .
(mol%) Yield (%)
Pd(PPhs)a4 Dioxane/H:z
1 K3POa 90 12 85-95
(3%) O (4:1)
Pd(PPhs)a4 Dioxane/H:z
2 Cs2C0s3 90 12 80-90
(3%) O (4:1)
Pd(PPhs)a Dioxane/Hz
3 K2COs 90 18 70-85
(3%) O (4:1)
Pd(OAc)2
(2%) + Toluene/H2
4 K3POa 100 10 >90
SPhos O (5:1)
(4%)
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Yields are illustrative and highly dependent on the specific aryl halide coupling partner.
Causality Behind Experimental Choices:

o Catalyst System: While Pd(PPhs)a is a robust, general-purpose catalyst, more challenging
couplings (e.g., with sterically hindered or electron-rich aryl chlorides) may benefit from more
active catalysts generated in situ from a palladium(ll) source like Pd(OAc)2 and a specialized
phosphine ligand (e.g., SPhos, XPhos). These bulky, electron-rich ligands accelerate both
the oxidative addition and reductive elimination steps.

o Base Strength: Potassium phosphate (KsPOa4) is often superior for substrates like this one. It
is sufficiently basic to form the active boronate species but generally does not promote side
reactions like catalyst decomposition or hydrolysis of sensitive functional groups.[7]

e Solvent Choice: The dioxane/water system is effective for dissolving both the organic
reagents and the inorganic base, creating a productive biphasic environment for the reaction
to occur. Anhydrous conditions with organic bases are also possible but are typically less
general.

Conclusion

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a valuable and strategic building
block for synthetic chemists, particularly those in pharmaceutical and materials science
research. Its pre-installed functionality allows for the direct incorporation of a methoxy- and
morpholinosulfonyl-substituted phenyl ring via the highly reliable and versatile Suzuki-Miyaura
cross-coupling reaction. By understanding the interplay of its functional groups and carefully
selecting the catalyst, base, and solvent system, researchers can effectively leverage this
reagent to construct complex molecular architectures with high efficiency and predictability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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